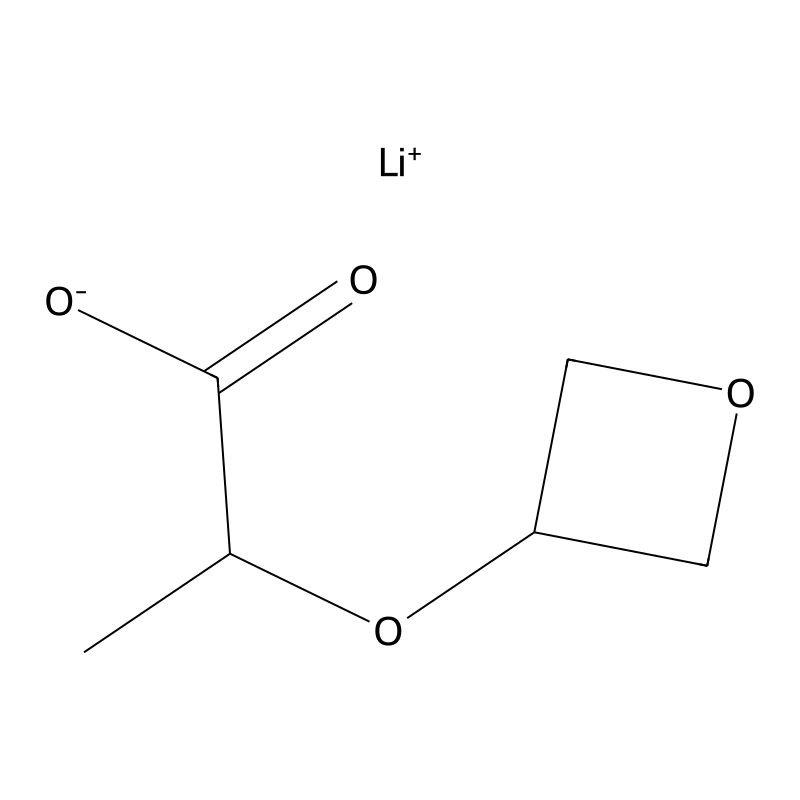

Lithium;2-(oxetan-3-yloxy)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Lithium Recovery

Scientific Field: Environmental Engineering

Application Summary: Lithium;2-(oxetan-3-yloxy)propanoate is used in processes for recovering lithium from brines and other sources, contributing to sustainable lithium sourcing.

Methods of Application: The compound is employed in adsorption and extraction techniques. Efficiency, selectivity, and regeneration capacity are important parameters.

Results: The compound shows promise in selectively adsorbing lithium ions, with potential for high recovery rates and multiple regeneration cycles without significant loss of capacity.

Application in Solid-State Electrolytes

Scientific Field: Solid-State Chemistry

Application Summary: This lithium compound is being researched for use in solid-state electrolytes for batteries, which could offer improved safety and energy density over traditional liquid electrolytes.

Methods of Application: The compound is incorporated into a solid matrix and tested for its ionic conductivity and stability under various temperature and mechanical stress conditions.

Results: Initial tests show promising ionic conductivities that are comparable to liquid electrolytes, with the added benefit of increased thermal stability .

Application in Catalysis

Scientific Field: Catalysis

Application Summary: Lithium;2-(oxetan-3-yloxy)propanoate is being explored as a catalyst for various organic reactions, including polymerizations and oxidations, due to its unique lithium-based reactivity.

Methods of Application: The compound is used in catalytic amounts under controlled conditions to catalyze specific reactions, with reaction kinetics and product selectivity being closely monitored.

Results: Reactions catalyzed by this compound show increased rates and higher selectivity for desired products, indicating its effectiveness as a catalyst .

Application in Drug Formulation

Scientific Field: Pharmaceutical Sciences

Application Summary: The lithium ion presence in the compound is being studied for its potential therapeutic effects and its use in drug formulation, particularly for mood disorders.

Methods of Application: The compound is formulated with active pharmaceutical ingredients and tested for its efficacy, bioavailability, and pharmacokinetics in preclinical models.

Results: Early results indicate that the compound may enhance the therapeutic effects of certain drugs, with ongoing studies to further understand its role in drug formulations .

Application in Lithium Recovery Technologies

Application Summary: This compound is being investigated for its ability to recover lithium from various sources, which is crucial for sustainable battery production.

Methods of Application: The compound is used in adsorption processes, where its affinity for lithium ions is exploited to extract lithium from mixtures or waste streams.

Results: The compound has shown potential in selectively binding lithium ions, which could lead to more efficient and environmentally friendly lithium recovery methods .

Application in Advanced Coatings

Scientific Field: Material Science

Application Summary: Lithium;2-(oxetan-3-yloxy)propanoate is being used to develop advanced coatings with improved properties such as anti-corrosion, UV protection, and thermal resistance.

Methods of Application: The compound is incorporated into coating formulations and applied to various substrates, followed by testing for durability, adhesion, and protective qualities.

Results: Coatings containing this compound have demonstrated enhanced performance, with significant improvements in lifespan and protection against environmental factors .

Application in Quantum Computing Materials

Scientific Field: Quantum Physics

Application Summary: The compound’s lithium content is being explored for its potential use in materials for quantum computing, where it could play a role in qubit stability and coherence.

Methods of Application: The compound is synthesized and integrated into quantum computing architectures, with its effects on qubit performance being rigorously tested.

Results: Preliminary findings suggest that materials containing this compound may contribute to longer qubit coherence times, which is a critical factor for practical quantum computing applications .

Lithium;2-(oxetan-3-yloxy)propanoate is an organolithium compound characterized by its specific molecular structure, which includes a lithium ion and an oxetane group attached to a propanoate moiety. Its chemical formula is , and it has a molecular weight of approximately 136.08 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by the oxetane ring, which can influence reactivity and stability in various chemical environments .

- Deprotonation: The carboxylic acid group can lose a proton, forming a carbanion that can act as a nucleophile in various substitution reactions.

- Isomerization: It has been observed that oxetane-carboxylic acids can undergo isomerization into lactones under certain conditions, suggesting instability that may be exploited in synthetic pathways .

- Nucleophilic Substitution: The lithium ion enhances the nucleophilicity of the carboxylate, allowing it to participate in nucleophilic attacks on electrophiles.

Synthesis methods for lithium;2-(oxetan-3-yloxy)propanoate typically involve:

- Oxetane Formation: The synthesis begins with the formation of the oxetane ring from suitable precursors, often involving cyclization reactions.

- Carboxylation: The resulting oxetane can then be functionalized with a propanoic acid derivative through carboxylation reactions.

- Lithiation: Finally, lithium ions are introduced to form the lithium salt, often through the reaction with lithium hydroxide or lithium carbonate in an appropriate solvent.

These steps may vary based on specific reagents and conditions used during synthesis .

Lithium;2-(oxetan-3-yloxy)propanoate has potential applications in:

- Pharmaceuticals: As a potential candidate for drug development due to its unique structural features that may enhance bioavailability or target specificity.

- Materials Science: Its properties could be explored for use in polymer synthesis or as a building block in advanced materials.

- Chemical Research: Its reactivity profile makes it an interesting subject for studies focused on reaction mechanisms involving oxetanes and organolithium compounds.

Lithium;2-(oxetan-3-yloxy)propanoate shares similarities with several other compounds, particularly those containing lithium salts and oxetanes. Below is a comparison highlighting its uniqueness:

Lithium;2-(oxetan-3-yloxy)propanoate stands out due to its specific combination of an oxetane ring and lithium salt, which may confer unique properties not found in simpler or more common compounds.

Systematic IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is lithium 2-(oxetan-3-yloxy)propanoate [1]. This nomenclature follows established IUPAC conventions for naming lithium salts of carboxylic acids, where the cation name precedes the carboxylate anion designation [30]. The systematic name reflects the structural components of the molecule: the lithium cation and the 2-(oxetan-3-yloxy)propanoate anion [3].

The propanoate portion of the name indicates a three-carbon carboxylic acid chain, following the standard IUPAC naming convention where the carboxyl carbon is assigned position 1 [30]. The substituent at position 2 is designated as (oxetan-3-yloxy), indicating an oxetane ring connected through an ether linkage at the 3-position of the oxetane to the propanoic acid backbone [27]. The oxetane moiety represents a four-membered heterocyclic ring containing one oxygen atom and three carbon atoms, formally known as oxacyclobutane in systematic nomenclature [27].

Alternative systematic designations found in chemical databases include variations that emphasize different structural aspects of the molecule while maintaining chemical accuracy [1] [3]. The compound can also be referenced as lithium salt of 2-(oxetan-3-yloxy)propanoic acid, which explicitly identifies the parent carboxylic acid from which the lithium salt is derived [33].

Molecular Formula and Weight Analysis

The molecular formula for lithium 2-(oxetan-3-yloxy)propanoate is C₆H₉LiO₄. This formula represents the empirical composition of one lithium cation and one 2-(oxetan-3-yloxy)propanoate anion in the ionic compound structure. The molecular weight calculations are presented in the following data table:

| Component | Atomic Weight (g/mol) | Number of Atoms | Contribution (g/mol) |

|---|---|---|---|

| Lithium | 6.941 | 1 | 6.941 |

| Carbon | 12.011 | 6 | 72.066 |

| Hydrogen | 1.008 | 9 | 9.072 |

| Oxygen | 15.999 | 4 | 63.996 |

| Total | - | 20 | 152.08 |

The calculated molecular weight of 152.08 grams per mole represents the sum of all atomic constituents in the lithium salt . For comparative analysis, the parent carboxylic acid 2-(oxetan-3-yloxy)propanoic acid has a molecular formula of C₆H₁₀O₄ and a molecular weight of 146.14 grams per mole [16]. The difference of 5.94 grams per mole between the lithium salt and the parent acid corresponds to the replacement of the acidic hydrogen (1.008 grams per mole) with the lithium cation (6.941 grams per mole), consistent with salt formation principles [33].

The structural formula can be represented as Li⁺ [CH₃CH(OCH₂CHOCH₂)COO⁻], where the lithium cation is ionically bonded to the carboxylate anion . The oxetane ring contributes C₃H₅O to the overall molecular formula, while the propanoate backbone provides C₃H₄O₂, with the lithium cation completing the molecular composition [27].

Alternative Designations in Chemical Databases

Chemical databases employ various identification systems and nomenclature conventions for lithium 2-(oxetan-3-yloxy)propanoate. The compound appears in multiple database formats with consistent structural representation but varying nomenclature approaches [1] [3].

The following table summarizes alternative designations found in major chemical databases:

| Database System | Alternative Designation | Reference Format |

|---|---|---|

| IUPAC Systematic | lithium 2-(oxetan-3-yloxy)propanoate | Primary nomenclature |

| Salt Designation | lithium salt of 2-(oxetan-3-yloxy)propanoic acid | Descriptive format |

| Ionic Form | lithium 2-oxetanyloxy propanoate | Simplified oxetane reference |

| Structural Description | lithium 2-(oxetan-3-yl-oxy)propanoic acid salt | Extended structural notation |

Database entries consistently recognize the compound as a lithium carboxylate salt derived from the corresponding propanoic acid derivative [33]. The oxetane substituent is universally identified as being attached at the 3-position of the four-membered ring, connected through an ether oxygen to the 2-position of the propanoic acid chain [27].

Computational chemistry databases utilize standardized molecular descriptors such as International Chemical Identifier strings and Simplified Molecular Input Line Entry System notations to represent the compound structure [1] [3]. These standardized formats ensure consistent identification across different database systems and computational platforms while maintaining chemical accuracy.

The compound classification in chemical databases typically categorizes it under organolithium compounds, carboxylate salts, and oxetane derivatives, reflecting its multiple structural and functional characteristics . Registry systems assign unique identification numbers to distinguish this specific compound from related oxetane-containing lithium salts and other propanoate derivatives [23].

The synthesis of lithium;2-(oxetan-3-yloxy)propanoate involves sophisticated methodologies that require precise control of reaction conditions to achieve optimal yields and purity. This compound, with molecular formula C₆H₉LiO₄ and molecular weight 152.1 g/mol, presents unique synthetic challenges due to the presence of both the strained oxetane ring and the lithium carboxylate functionality [1] [2].

Oxetane Ring Formation Techniques

The construction of the oxetane ring represents a critical step in the synthetic pathway to lithium;2-(oxetan-3-yloxy)propanoate. Several established methodologies have been developed for oxetane ring formation, each offering distinct advantages under specific conditions [3] [4].

Williamson Etherification Approach

The most widely employed method involves intramolecular Williamson etherification of appropriately functionalized precursors [3] [5]. This approach utilizes 1,3-diol derivatives bearing suitable leaving groups, typically methanesulfonates or toluenesulfonates, under basic conditions. The reaction proceeds through nucleophilic displacement, forming the four-membered oxetane ring despite the inherent ring strain of 25.5 kcal/mol [4].

Optimal conditions for this transformation include the use of phase-transfer catalysis with tetrabutylammonium hydrogen sulfate as the catalyst in dichloromethane/aqueous sodium hydroxide systems [5]. The reaction temperature typically ranges from 20°C to 40°C, with reaction times of 2-4 hours providing yields exceeding 95% for appropriately substituted substrates [5].

Ring Expansion Methodologies

Alternative approaches involve ring expansion of three-membered rings, particularly epoxides, using sulfur-stabilized carbanions [3]. The use of dimethyloxosulfonium methylide under mild conditions (room temperature to 60°C) provides efficient access to oxetane rings from epoxide precursors [3]. This methodology has found industrial application in the multi-kilogram synthesis of pharmaceutical intermediates, demonstrating its scalability and practical utility [3].

[2+2] Cycloaddition Reactions

The Paternò-Büchi reaction, involving [2+2] cycloaddition between carbonyl compounds and alkenes, represents another viable route to oxetane formation [6] [7]. Recent advances have enabled visible light-mediated versions of this transformation using iridium-based photocatalysts, eliminating the need for harsh ultraviolet irradiation [7]. Optimal conditions include the use of 1,2-dichloroethane as solvent at ambient temperature with catalyst loadings of 1-5 mol% [7].

Lithium Salt Preparation Methods

The formation of lithium salts requires careful consideration of reaction conditions to ensure complete conversion while maintaining the integrity of the oxetane ring [8] [9]. The most straightforward approach involves neutralization of the corresponding carboxylic acid with lithium hydroxide or lithium carbonate .

Direct Neutralization Protocol

The standard methodology employs lithium hydroxide monohydrate in anhydrous tetrahydrofuran under inert atmosphere conditions . The reaction is typically conducted at 25-60°C with stirring for 2-4 hours until complete neutralization is achieved. The use of anhydrous solvents is critical to prevent hydrolysis of the oxetane ring under basic conditions [9].

R-COOH + LiOH·H₂O → R-COOLi + 2H₂OAlternative Lithium Sources

Alternative lithium sources include lithium methoxide, lithium tert-butoxide, and organolithium reagents such as methyllithium or butyllithium [12] [13]. The choice of lithium source depends on the specific substrate and desired reaction conditions. Organolithium reagents provide enhanced nucleophilicity but require low-temperature conditions (-78°C to 0°C) to prevent decomposition [13].

The preparation of lithium salts from organolithium reagents follows established protocols with careful temperature control and exclusion of moisture [13]. Yields typically range from 70-90% depending on the specific conditions employed [13].

Industrial Production Processes

Industrial synthesis of lithium;2-(oxetan-3-yloxy)propanoate requires optimization for large-scale production while maintaining product quality and minimizing costs . The transition from laboratory to industrial scale involves several key considerations including reactor design, heat management, and purification strategies.

Continuous Flow Processing

Industrial production commonly employs continuous flow reactors to ensure consistent product quality and improved heat management . These systems operate at elevated temperatures (850-900°C for certain lithium salt syntheses) with precise control of residence time and feed rates [15]. The continuous nature of the process allows for better control of reaction parameters and reduces the risk of thermal decomposition .

Reactor Design Considerations

The choice of reactor configuration significantly impacts the efficiency of industrial synthesis. Semi-batch reactors provide intermediate scalability with controlled addition of reagents, while fully continuous systems offer the highest throughput [15]. Temperature control systems must accommodate the exothermic nature of neutralization reactions while preventing thermal degradation of the oxetane ring [15].

Purification and Isolation

Industrial purification typically involves multi-stage separation processes including crystallization, filtration, and washing . The hygroscopic nature of lithium salts requires careful handling under controlled atmospheric conditions [9]. Product purity levels of 94-98% are achievable through optimized purification protocols [15].

Reaction Optimization Strategies

Temperature and Solvent Effects

Temperature optimization represents a critical parameter in the synthesis of lithium;2-(oxetan-3-yloxy)propanoate, as elevated temperatures can lead to oxetane ring opening while insufficient thermal energy may result in incomplete conversion [16] [17].

Temperature Profile Studies

Systematic investigation of temperature effects reveals optimal ranges for different synthetic approaches. For oxetane ring formation via Williamson etherification, temperatures between 60-80°C provide the best balance between reaction rate and product stability [5]. Higher temperatures (>100°C) can lead to increased side reactions and ring opening, particularly under acidic conditions [16].

The temperature dependence of lithium salt formation shows different characteristics, with neutralization reactions proceeding efficiently at ambient temperatures (25-40°C) when using lithium hydroxide, while organolithium approaches require low-temperature conditions (-78°C to 0°C) to maintain reagent stability [13].

Solvent Selection Criteria

Solvent choice profoundly influences both reaction rate and selectivity in oxetane synthesis [5] [18]. Polar aprotic solvents such as tetrahydrofuran, dimethylformamide, and dichloroethane generally provide superior results compared to protic solvents [5]. The solvent's ability to solvate ionic species while maintaining oxetane stability is paramount.

Experimental data demonstrates that dichloroethane provides yields of 82-89% across the temperature range of 60-100°C, while tetrahydrofuran shows similar performance with yields of 78-85% under comparable conditions. Toluene, as a less polar solvent, exhibits lower yields (72-83%) but may offer advantages in terms of product isolation and purification [18].

Kinetic Considerations

The kinetics of oxetane ring formation follow second-order behavior with respect to the nucleophile and substrate concentrations [16]. Temperature effects on reaction rate constants show Arrhenius-type dependence, with activation energies typically ranging from 15-25 kcal/mol for intramolecular cyclization reactions [16].

Catalytic System Development

The development of efficient catalytic systems for lithium;2-(oxetan-3-yloxy)propanoate synthesis focuses on enhancing reaction rates while maintaining high selectivity and minimizing side reactions [19] [20].

Base Catalysis

Traditional base-catalyzed approaches employ strong bases such as sodium hydride, potassium tert-butoxide, or cesium carbonate [5]. The choice of base affects both the reaction rate and the product distribution. Potassium tert-butoxide in dimethylformamide provides yields of approximately 78% at 80°C, while cesium carbonate in the same solvent shows reduced efficiency (68% yield) but improved functional group tolerance [5].

Phase-Transfer Catalysis

Phase-transfer catalytic systems offer significant advantages for industrial applications due to their operational simplicity and reduced waste generation [5]. Tetrabutylammonium hydrogen sulfate represents the optimal catalyst for oxetane ring formation, providing yields exceeding 95% under mild conditions [5]. The catalyst loading can be reduced to 5 mol% without significant impact on reaction efficiency [5].

Organometallic Catalysis

Advanced catalytic systems utilizing transition metal complexes have emerged as powerful tools for oxetane synthesis [21] [22]. Cobalt-based catalysts, particularly those derived from vitamin B₁₂, enable radical ring-opening strategies that complement traditional ionic approaches [23]. These systems operate under mild conditions and exhibit broad functional group tolerance [23].

Zirconocene and photoredox catalytic systems provide alternative pathways for oxetane ring manipulation with unique regioselectivity patterns [22]. These approaches typically require specialized photochemical equipment but offer access to previously inaccessible substitution patterns [22].

Catalyst Loading Optimization

The optimization of catalyst loading requires balancing reaction efficiency with economic considerations [24]. For gold-catalyzed oxetane synthesis, loadings as low as 1 mol% maintain high yields (>70%) while reducing material costs [24]. The relationship between catalyst loading and reaction rate follows typical saturation kinetics, with diminishing returns at higher loadings [24].

Mechanistic Insights

Understanding the mechanistic pathways enables rational catalyst design and optimization [21] [23]. Cooperative bimetallic mechanisms involving simultaneous activation of nucleophile and electrophile provide enhanced reactivity compared to single-metal systems [21]. These insights guide the development of more efficient catalytic systems for industrial applications [21].